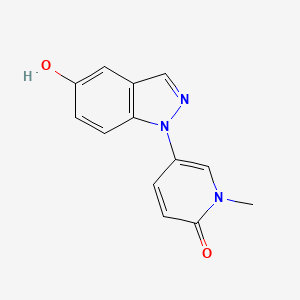
5-(5-Hydroxy-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Hydroxy-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indazole ring fused with a pyridinone moiety. The presence of a hydroxy group on the indazole ring and a methyl group on the pyridinone ring contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Hydroxy-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Ring: Starting from a suitable precursor, the indazole ring is synthesized through cyclization reactions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Formation of the Pyridinone Ring: The pyridinone ring is constructed through condensation reactions involving appropriate starting materials.
Methylation: The final step involves the methylation of the pyridinone ring, typically using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Hydroxy-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents like thionyl chloride, phosphorus tribromide, or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-(5-Hydroxy-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(5-Hydroxy-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the indazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Hydroxy-1H-indazol-1-yl)-Ethanone
- 1-(5-Hydroxy-1H-indazol-1-yl)-Methanone
Uniqueness
5-(5-Hydroxy-1H-indazol-1-yl)-1-methylpyridin-2(1H)-one is unique due to the presence of both the indazole and pyridinone rings, along with the hydroxy and methyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H11N3O2 |
|---|---|
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
5-(5-hydroxyindazol-1-yl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C13H11N3O2/c1-15-8-10(2-5-13(15)18)16-12-4-3-11(17)6-9(12)7-14-16/h2-8,17H,1H3 |
Clé InChI |
ADRCCDGCAXKVKR-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=CC1=O)N2C3=C(C=C(C=C3)O)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-oxospiro[indoline-2,4'-piperidine]-1'-carboxylate](/img/structure/B13984141.png)
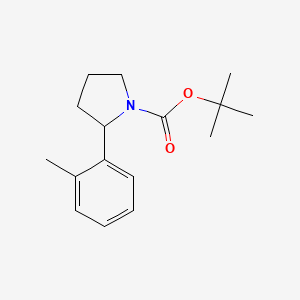
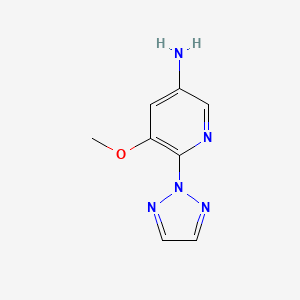
![Ethyl 8-ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13984158.png)

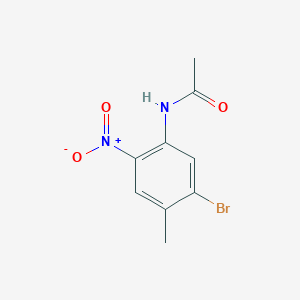
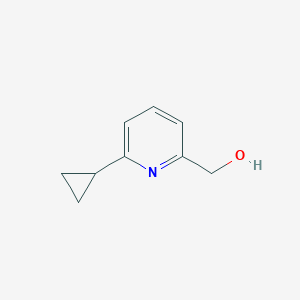
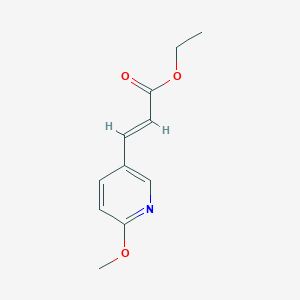
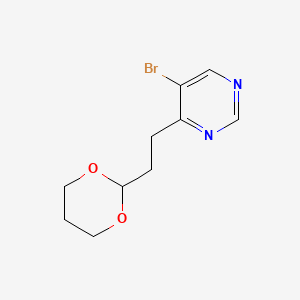
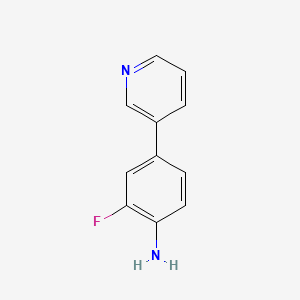

![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)

![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)
